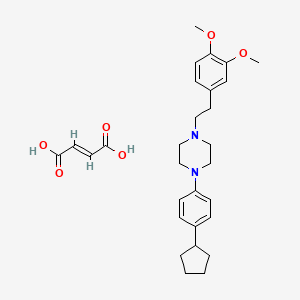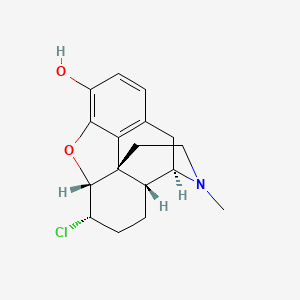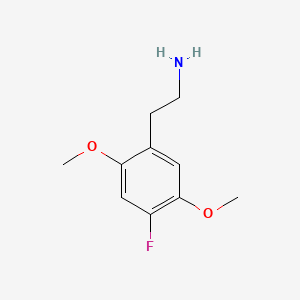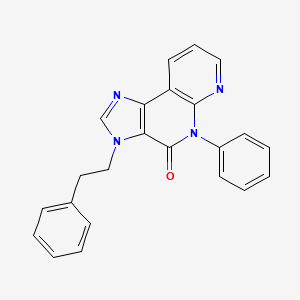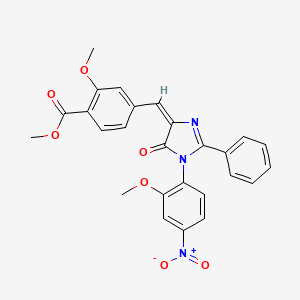
Benzoic acid, 4-((1,5-dihydro-1-(2-methoxy-4-nitrophenyl)-5-oxo-2-phenyl-4H-imidazol-4-ylidene)methyl)-2-methoxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-((1,5-dihydro-1-(2-methoxy-4-nitrophenyl)-5-oxo-2-phenyl-4H-imidazol-4-ylidene)methyl)-2-methoxy-, methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by its unique structure, which includes a benzoic acid core, an imidazole ring, and various functional groups such as methoxy and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives and imidazole precursors. The key steps in the synthesis may involve:
Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of methoxy and nitro groups through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of benzoic acid and imidazole rings are known for their potential pharmacological activities. These compounds can act as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and polymers. Their stability and reactivity make them suitable for various applications.
Mécanisme D'action
The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of functional groups such as nitro and methoxy can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid share a similar benzoic acid core.
Imidazole Derivatives: Compounds such as 2-phenylimidazole and 4-nitroimidazole have similar imidazole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
83495-08-3 |
|---|---|
Formule moléculaire |
C26H21N3O7 |
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
methyl 2-methoxy-4-[(E)-[1-(2-methoxy-4-nitrophenyl)-5-oxo-2-phenylimidazol-4-ylidene]methyl]benzoate |
InChI |
InChI=1S/C26H21N3O7/c1-34-22-14-16(9-11-19(22)26(31)36-3)13-20-25(30)28(24(27-20)17-7-5-4-6-8-17)21-12-10-18(29(32)33)15-23(21)35-2/h4-15H,1-3H3/b20-13+ |
Clé InChI |
SNZWKPASWSCROZ-DEDYPNTBSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=O)OC |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


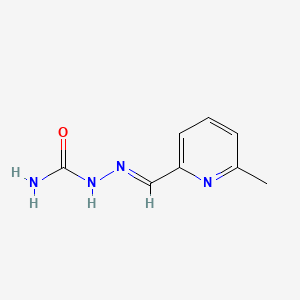
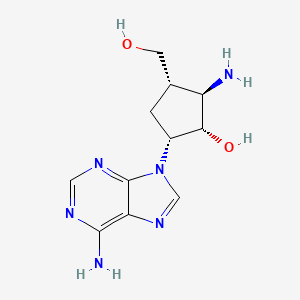
![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
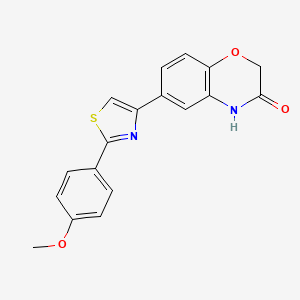
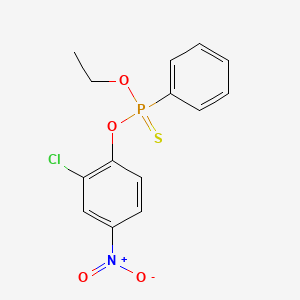
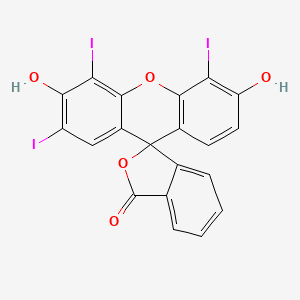
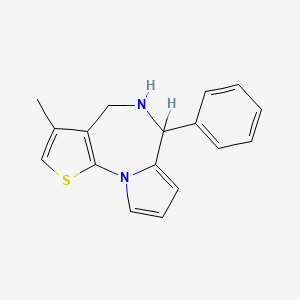

![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)
